2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. The compound features a fluorinated phenyl group and a dibenzo[b,f][1,4]oxazepin moiety, which may contribute to its biological activity. The compound's IUPAC name reflects its detailed structural attributes, including the presence of both an acetamide and an oxazepine derivative.
2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide belongs to the class of organic compounds known as oxazepines, which are cyclic compounds containing nitrogen and oxygen in their structure. This classification indicates potential pharmacological properties, particularly in neuropharmacology and anti-inflammatory applications.
The synthesis of 2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multi-step organic reactions that may include:
Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or dichloromethane), and catalysts (e.g., triethylamine) play a critical role in optimizing yields and purity during synthesis.
The molecular structure of 2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can be represented using various chemical notation systems:
CC(C(=O)N(C1=CC=C(C=C1)F)=O)N1C=CC2=C(C=C1)C(=O)N(C2=O)C(=C3C=CC=C(C3=O)C(=C2)C(=O)C1=O)MDL Number (MFCD) .The compound exhibits a complex three-dimensional arrangement that may influence its interactions with biological targets. The presence of multiple functional groups suggests potential for diverse reactivity and binding characteristics.
The compound can participate in various chemical reactions typical of amides and aromatic compounds:
The reaction mechanisms typically involve nucleophilic attack on electrophilic centers followed by rearrangements or eliminations depending on the reaction conditions applied.
Research indicates that compounds with similar structures may exhibit anxiolytic or antidepressant effects through serotonin receptor modulation or inhibition of monoamine oxidase enzymes.
Key physical properties of 2-(4-fluorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide include:
Chemical properties include stability under standard laboratory conditions but may vary with exposure to light or moisture. Its reactivity profile suggests potential for further derivatization.
This compound has potential applications in medicinal chemistry as a lead compound for developing new therapeutic agents targeting central nervous system disorders. Its unique structure may provide insights into designing selective modulators for neurotransmitter receptors or other biological targets.
Research into derivatives of this compound could also explore its efficacy against resistant bacterial strains or as an anti-inflammatory agent due to its complex aromatic system and functional groups that might interact with biological macromolecules effectively.
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2